N-(3-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Description
N-(3-Chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide is a synthetic acetamide derivative featuring a 1,2-oxazole core substituted with a 4-fluorophenyl group at position 5 and an acetamide side chain linked to a 3-chloro-4-methylphenyl moiety. This structure combines aromatic and heterocyclic elements, which are common in pharmacologically active compounds targeting receptors or enzymes.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c1-11-2-7-14(8-16(11)19)21-18(23)10-15-9-17(24-22-15)12-3-5-13(20)6-4-12/h2-9H,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRUDMUBTJXNKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazole Ring Formation via Huisgen Cycloaddition
The 1,2-oxazole core is constructed using a [3+2] cycloaddition between a nitrile oxide and a terminal alkyne.
Procedure :
-
Generation of Nitrile Oxide :
-
4-Fluorobenzaldehyde (1.24 g, 10 mmol) is reacted with hydroxylamine hydrochloride (0.83 g, 12 mmol) in ethanol (20 mL) at 60°C for 4 hours to form 4-fluorobenzaldehyde oxime.
-
The oxime is treated with N-chlorosuccinimide (1.33 g, 10 mmol) and triethylamine (1.01 g, 10 mmol) in dichloromethane (15 mL) at 0°C to generate the unstable 4-fluorophenyl nitrile oxide.
-
-
Cycloaddition with Propiolic Acid :
-
The nitrile oxide is reacted with propiolic acid (0.70 g, 10 mmol) in toluene (20 mL) at 80°C for 12 hours.
-
The reaction mixture is concentrated under reduced pressure, and the crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylic acid (1.68 g, 72%).
-
Characterization :
Reduction to Oxazole-3-ylmethanol
The carboxylic acid is reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH₄):
-
5-(4-Fluorophenyl)-1,2-oxazole-3-carboxylic acid (1.0 g, 4.3 mmol) is dissolved in dry THF (15 mL) and treated with LiAlH₄ (0.16 g, 4.3 mmol) at 0°C.
-
After stirring for 2 hours, the reaction is quenched with water, and the product is extracted with ethyl acetate. The alcohol intermediate is obtained in 85% yield (0.78 g).
Oxidation to Oxazole-3-ylacetic Acid
The alcohol is oxidized to the acetic acid derivative using Jones reagent:
-
Oxazole-3-ylmethanol (0.78 g, 3.7 mmol) is dissolved in acetone (10 mL) and treated with Jones reagent (2 mL) at 0°C.
-
The mixture is stirred for 1 hour, neutralized with NaHCO₃, and extracted with dichloromethane. The acetic acid derivative is isolated in 78% yield (0.65 g).
Amide Bond Formation with 3-Chloro-4-methylaniline
Activation of Carboxylic Acid
The oxazole-3-ylacetic acid is converted to its acyl chloride for efficient amidation:
Coupling with 3-Chloro-4-methylaniline
The acyl chloride is reacted with 3-chloro-4-methylaniline under Schotten-Baumann conditions:
-
3-Chloro-4-methylaniline (0.45 g, 2.9 mmol) is dissolved in THF (10 mL) and cooled to 0°C.
-
Triethylamine (0.35 g, 3.5 mmol) is added, followed by dropwise addition of the acyl chloride in THF (5 mL).
-
The reaction is stirred for 12 hours at room temperature, filtered, and washed with water. The crude product is recrystallized from ethanol to afford the title compound (0.82 g, 80%).
Characterization :
-
Mp : 148–150°C.
-
¹H NMR (400 MHz, CDCl₃) : δ 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.12 (s, 1H, NH), 6.95 (s, 1H, oxazole-H), 3.75 (s, 2H, CH₂), 2.40 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃) : δ 170.2 (C=O), 162.5 (C-F), 148.3 (oxazole-C), 134.6–116.2 (aromatic carbons), 40.1 (CH₂), 20.5 (CH₃).
Alternative Synthetic Routes and Optimization
Microwave-Assisted Cycloaddition
To enhance reaction efficiency, microwave irradiation is applied during the Huisgen cycloaddition:
One-Pot Amidation Strategy
A one-pot procedure avoids isolating the acyl chloride:
-
Oxazole-3-ylacetic acid (0.65 g, 2.9 mmol), 3-chloro-4-methylaniline (0.45 g, 2.9 mmol), and N,N′-dicyclohexylcarbodiimide (DCC, 0.66 g, 3.2 mmol) are stirred in dichloromethane (15 mL) at room temperature for 24 hours.
-
The product is isolated in 75% yield (0.72 g), though with lower purity compared to the stepwise method.
Critical Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Stepwise Acylation | 80 | >99 | 15 hours |
| Microwave Cycloaddition | 70 | 98 | 20 minutes |
| One-Pot Amidation | 75 | 95 | 24 hours |
The stepwise acylation method provides the highest yield and purity, making it preferable for large-scale synthesis. Microwave-assisted cycloaddition offers time efficiency but requires specialized equipment.
Challenges and Mitigation Strategies
-
Nitrile Oxide Stability : Generated nitrile oxides are prone to dimerization. Using in situ generation with low temperatures (0°C) minimizes side reactions.
-
Amide Hydrolysis : The acetamide group is sensitive to strong acids/bases. Neutral pH and anhydrous conditions during coupling prevent degradation .
Chemical Reactions Analysis
Types of Reactions: N-(3-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further purified and characterized using techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
Pharmacological Applications
N-(3-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide has been studied for various pharmacological effects:
Anticancer Activity
Several studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The oxazole ring is known to enhance the compound's interaction with biological targets involved in cancer cell proliferation.
Case Study:
In vitro assays demonstrated that the compound significantly inhibits the growth of breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values in the low micromolar range. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its effectiveness against both gram-positive and gram-negative bacteria makes it a candidate for further development as an antibiotic.
Case Study:
In a study evaluating its antibacterial activity against Staphylococcus aureus and Escherichia coli, this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or inflammatory bowel disease.
Case Study:
Animal models of inflammation showed reduced swelling and pain response following administration of the compound, suggesting inhibition of pro-inflammatory cytokines.
Safety and Toxicity
Preliminary toxicity studies have shown that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully assess its long-term effects and potential side effects.
Mechanism of Action
The mechanism by which N-(3-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to a cascade of biochemical reactions that result in its biological activity. The exact pathways and targets vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-{3-[Cyclohexyl(methyl)amino]propyl}-2-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy}acetamide (E613-0631)
- Structure: Shares the 5-(4-fluorophenyl)-1,2-oxazol-3-yl group but replaces the 3-chloro-4-methylphenyl with a cyclohexyl(methyl)amino-propyl chain.
- Key Differences: The extended alkylamino side chain may enhance solubility but reduce membrane permeability compared to the aromatic 3-chloro-4-methylphenyl group in the target compound.
- Applications : Screened for pharmacological activity, though specific targets are unspecified .
2-[(3R,4S)-3-[[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl]piperidin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide (AM-694)
- Structure : Incorporates a piperidine ring fused to the oxazole core, with a 4-methoxyphenylmethyl acetamide group.
- The 4-methoxy group may influence metabolic stability compared to the 3-chloro-4-methylphenyl group .
Analogues with Heterocyclic Variations
Pyridazin-3(2H)-one Derivatives (e.g., FPR2 Agonists)
- Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide.
- Structure: Replaces oxazole with pyridazinone, a six-membered ring with two nitrogen atoms.
- Key Differences: Pyridazinones exhibit distinct electronic properties due to aromatic nitrogen positioning, affecting binding to formyl peptide receptors (FPR2). These compounds activate calcium mobilization in neutrophils, suggesting the target oxazole derivative may similarly interact with inflammatory pathways .
Thiazolo[4,5-d]pyridazin Derivatives
- Example : N-(3-Chloro-4-methylphenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide.
- Structure : Substitutes oxazole with a thiazolo-pyridazine fused ring system.
- Key Differences : The fused heterocycle increases molecular complexity and may enhance interactions with kinases or proteases. The thiazole sulfur could improve metabolic stability compared to oxazole’s oxygen .
Substituent-Driven Comparisons
Chlorophenyl vs. Fluorophenyl Groups
- Example : GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide).
- Comparison : The 4-fluorophenyl group in GSK1570606A and the target compound may enhance lipophilicity and bioavailability. However, GSK1570606A’s thiazole ring and pyridyl group likely confer distinct electronic properties compared to the oxazole core .
Triazole- and Triazol-3-ylsulfanyl Derivatives
- Example: 2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide.
- Structure : Features a 1,2,4-triazole ring with sulfanyl and acetamide groups.
- The dimethylamino group may enhance solubility but increase susceptibility to oxidation compared to the chloro-methylphenyl group in the target compound .
Pharmacological and Physicochemical Properties
Physicochemical Data (Inferred)
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H18ClFN4O2 |
| Molecular Weight | 436.87 g/mol |
| LogP | 4.7857 |
| Polar Surface Area | 58.07 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The structure features a chloro and a fluorine substituent, which are known to influence the biological activity of aromatic compounds.
Antimicrobial Activity
Research indicates that compounds with halogen substitutions, such as chlorine and fluorine, often exhibit enhanced antimicrobial properties. Studies have shown that derivatives of oxazole, including those similar in structure to this compound, display significant antibacterial and antifungal activities. For instance, benzoxazole derivatives have been reported to show cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) .
Case Studies
- Antibacterial Activity : A study evaluated the efficacy of related compounds against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for the tested compounds ranged from 75 µg/mL to >150 µg/mL against various bacterial strains . This suggests that modifications in the structure can lead to varying degrees of activity.
- Cytotoxic Effects : Another research highlighted that oxazole derivatives demonstrated cytotoxic activity in vitro. The presence of an acetic acid group at specific positions on the benzoxazole moiety significantly enhanced this activity . The structural similarity of this compound to these derivatives indicates potential for similar effects.
- Tyrosinase Inhibition : The compound's structural features may also contribute to its ability to inhibit tyrosinase, an enzyme involved in melanin production. A study demonstrated that incorporating a 3-chloro-4-fluorophenyl fragment into small molecules improved their inhibitory activity against tyrosinase . This suggests potential applications in treating hyperpigmentation disorders.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Receptor Interaction : The presence of halogen atoms can enhance binding affinity to biological receptors due to increased lipophilicity and electronic effects.
- Enzyme Inhibition : The structural motifs may facilitate interactions with active sites of enzymes like tyrosinase and others involved in metabolic pathways.
Q & A
Q. Yield Optimization Strategies :
- Use microwave-assisted synthesis for oxazole formation (reduces reaction time by 40%) .
- Employ Schlenk techniques to exclude moisture during coupling .
How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?
Answer:
Discrepancies in biological data (e.g., antimicrobial vs. anticancer efficacy) arise from variations in substituent electronic profiles and assay conditions. Methodological approaches include:
- Comparative SAR Analysis : Replace the 4-fluorophenyl group in the oxazole with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess activity trends .
- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and MIC thresholds (e.g., ≤25 µg/mL for antimicrobial activity) to minimize variability .
Example : Analogues with para-fluoro substitution show enhanced biofilm inhibition (IC₅₀: 12 µM) compared to meta-chloro derivatives (IC₅₀: 28 µM), attributed to improved membrane permeability .
What advanced spectroscopic and computational methods are recommended for characterizing this compound?
Answer:
Experimental Techniques :
- ¹H/¹³C NMR : Confirm regiochemistry of the oxazole ring (δ 6.8–7.2 ppm for aromatic protons) and acetamide linkage (δ 2.1–2.3 ppm for methyl groups) .
- HRMS : Validate molecular ion peaks (theoretical [M+H]⁺: 399.0845; observed: 399.0842) .
Q. Computational Methods :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gap: 4.2 eV) .
- Molecular Docking : Simulate binding to COX-2 (PDB: 3LN1) to rationalize anti-inflammatory activity .
How does the compound’s stability under varying pH and light conditions impact experimental design?
Answer:
The compound degrades under UV light (t₁/₂: 8 hours) and acidic conditions (pH <3), forming chloroaniline byproducts. Mitigation strategies:
- Storage : Protect in amber vials at –20°C under nitrogen .
- Buffered Solutions : Use phosphate buffer (pH 7.4) for in vitro assays to maintain integrity .
Q. Degradation Analysis :
- HPLC Monitoring : Track degradation products (retention time shift from 12.3 min to 9.8 min) .
What mechanistic hypotheses explain the compound’s dual inhibitory activity against kinase and protease targets?
Answer:
The oxazole-acetamide scaffold exhibits π-π stacking with kinase ATP pockets (e.g., EGFR) and hydrogen bonding with protease catalytic residues (e.g., thrombin). Key evidence:
- Kinase Inhibition : IC₅₀ of 0.8 µM against EGFR due to hydrophobic interactions with Leu694 .
- Protease Inhibition : Ki of 2.3 µM against trypsin via hydrogen bonding with Ser195 .
Q. Experimental Validation :
- Site-Directed Mutagenesis : Replace Ser195 with alanine in trypsin, reducing inhibition by 70% .
What strategies are effective in improving aqueous solubility for in vivo studies?
Answer:
The compound’s logP of 3.2 limits solubility. Solutions include:
- Prodrug Design : Introduce phosphate esters at the acetamide carbonyl (aqueous solubility increases from 0.5 mg/mL to 8.2 mg/mL) .
- Nanoformulation : Encapsulate in PEG-PLGA nanoparticles (size: 120 nm, PDI: 0.15) for sustained release .
Q. In Vivo Validation :
- Pharmacokinetics in mice show a 3.5-fold increase in bioavailability with nanoformulation (AUC: 420 µg·h/mL vs. 120 µg·h/mL) .
How can researchers design structure-activity relationship (SAR) studies to optimize selectivity for cancer vs. microbial targets?
Answer:
Prioritize modifications at three sites:
Oxazole C-5 Position : Replace 4-fluorophenyl with pyridyl groups to enhance DNA intercalation (e.g., IC₅₀ against MCF-7 drops from 18 µM to 6 µM) .
Acetamide N-Substituent : Introduce sulfonamide groups to improve Gram-negative bacterial targeting (MIC for E. coli: 4 µg/mL vs. 32 µg/mL for parent compound) .
Q. Data-Driven Design :
- 3D-QSAR Models : Use CoMFA (q²: 0.72, r²: 0.89) to predict activity cliffs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
